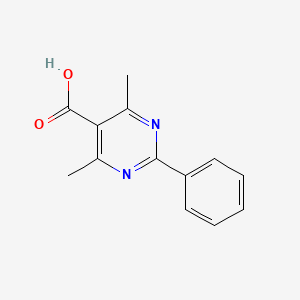

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-11(13(16)17)9(2)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDACGVOBMUKSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally friendly, making it a preferred method in organic synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine ring significantly influence solubility, acidity, and biological activity:

Table 1: Key Properties of Selected Pyrimidine Carboxylic Acids

- Lipophilicity : The 4,6-dimethyl and 2-phenyl groups enhance lipophilicity, making the target compound more membrane-permeable than hydroxylated analogs like 2,4-dihydroxypyrimidine-5-carboxylic acid .

- Acidity : Electron-withdrawing groups (e.g., Cl, SMe) lower the pKa of the carboxylic acid (e.g., 2.8 for 4,6-dichloro-2-(methylthio) analog) compared to the target compound (pKa ~3.5) .

Positional Isomerism and Reactivity

- 5-Phenylpyrimidine-2-carboxylic acid (CAS 85386-20-5) is a positional isomer with the phenyl group at position 5 and the carboxylic acid at position 2. This configuration reduces steric hindrance near the carboxylic acid, increasing reactivity in esterification reactions compared to the target compound .

- Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6) highlights the impact of esterification: the ethyl ester derivative is more reactive in nucleophilic substitutions than the free carboxylic acid form .

Biological Activity

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is an aromatic heterocyclic compound belonging to the pyrimidine family. Pyrimidines are renowned for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

The compound has the following chemical structure:

- Molecular Formula : C12H12N2O2

- CAS Number : 306297-93-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its anti-inflammatory effects are linked to the inhibition of key inflammatory mediators such as:

- Cyclooxygenase-2 (COX-2) : Inhibits the production of prostaglandins involved in inflammation.

- Inducible Nitric Oxide Synthase (iNOS) : Reduces nitric oxide production, contributing to inflammation.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays showed that it potently suppressed COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparison of COX Inhibition

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds similar to this compound possess comparable anti-inflammatory efficacy to indomethacin .

Table 2: ED50 Values in Anti-inflammatory Assays

| Compound | ED50 (μM) |

|---|---|

| Compound A (similar structure) | 9.17 |

| Indomethacin | 9.17 |

| Pyrimidine Derivative | 8.23 |

Safety Profile

In toxicity studies conducted on animal models, this compound did not exhibit acute toxicity at doses up to 2000 mg/kg . This suggests a favorable safety profile for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.